molecular formula C9H4F6O B2617074 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone CAS No. 42452-42-6

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone

Cat. No.: B2617074
CAS No.: 42452-42-6
M. Wt: 242.12
InChI Key: VPQVFSPSGIQSCW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone is a fluorinated organic compound with the molecular formula C9H4F6O. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone can be synthesized through a Grignard reaction involving m-trifluoromethylbromo-benzene and trifluoroacetic acid . This method involves the formation of a Grignard reagent, which then reacts with trifluoroacetic acid to yield the desired product.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used in reduction reactions to form alcohol derivatives.

    Biphenyl and Terphenyl: Used in condensation reactions to form polymers.

    Oxidizing Agents: Used in oxidation reactions to form N-oxides.

Major Products

    2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.

    Aromatic Polymers: Formed from condensation reactions.

    N-oxides: Formed from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart high thermal stability and reactivity. This makes it particularly valuable in the synthesis of high-performance materials and as a catalyst in various chemical reactions .

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQVFSPSGIQSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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